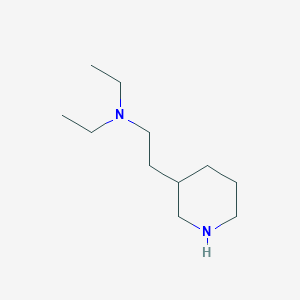

N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine

Description

N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine is a tertiary amine characterized by a diethylaminoethyl chain attached to a piperidinyl group.

Properties

IUPAC Name |

N,N-diethyl-2-piperidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)9-7-11-6-5-8-12-10-11/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWCTQQWLWHLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in the compound using reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine compounds.

Scientific Research Applications

N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs and treatments for various diseases.

Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE)

- Structure: Differs by replacing the piperidinyl group with a diphenylmethane-phenoxy moiety.

- Pharmacology: Binds to intracellular histamine receptors (Ki = 4.5 µM) and enhances chemotherapy cytotoxicity . Antiproliferative activity (IC50 = 5 µM) in MCF-7 cells, linked to histamine receptor antagonism .

- Key Difference: The phenoxy group in DPPE facilitates interactions with histamine receptors, whereas the piperidinyl group in the target compound may favor binding to adrenergic or cholinergic receptors.

N,N-Diethyl-2-[(2-Methylquinazolin-4-yl)oxy]ethanamine (Compound 47)

- Structure : Features a quinazolinyloxy substituent instead of piperidinyl.

- The quinazoline core may confer DNA intercalation or kinase inhibition properties.

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

- Structure : Replaces diethyl with dimethyl groups on the amine.

- Pharmacology :

- Key Difference : Dimethyl substitution could decrease metabolic stability due to reduced steric hindrance around the amine.

2-Chloro-N,N-diethylethanamine

- Structure : Chlorine replaces the piperidinyl group.

- Pharmacology :

- Key Difference : The absence of a heterocyclic ring limits receptor-targeted activity.

Clinical and Preclinical Outcomes

- DPPE :

- Target Compound: No direct clinical data, but piperidine derivatives are explored for cognitive enhancement or neuroprotection due to cholinergic activity .

Biological Activity

N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a piperidine ring, which is integral to its pharmacological properties. The compound has a molecular formula of and a molecular weight of approximately 186.35 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The mechanism of action of this compound involves its ability to modulate receptor interactions, particularly with neurotransmitter systems. It has been shown to bind to specific receptors, influencing cellular signaling pathways that can lead to physiological effects such as:

- Neurotransmitter Modulation : Interaction with receptors involved in neurotransmission.

- Cell Proliferation : Inhibition or stimulation of cell growth pathways.

- Enzyme Inhibition : Potential effects on enzymes related to metabolic processes.

Biological Activities

Research has highlighted several key areas of biological activity for this compound:

- Anticancer Activity :

-

Neuropharmacological Effects :

- The compound has been investigated for its effects on neurological systems, showing promise in modulating neurotransmitter release and receptor activity, which could have implications for treating neurological disorders .

-

Receptor Interaction :

- This compound interacts with various receptors, including those linked to dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed that the compound effectively inhibited cell growth through apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, the compound was shown to enhance dopamine release in vitro, indicating its potential use in treating conditions like Parkinson's disease. This effect was attributed to its action on dopamine receptors.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | EC50: 1-3 μM against tumor cell lines | |

| Neuropharmacological | Modulates neurotransmitter release | |

| Receptor Interaction | Binds to dopamine and serotonin receptors |

Table 2: Structural Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Notable Features |

|---|---|---|---|

| This compound | 1219980-63-8 | C11H26N2 | Exhibits significant receptor modulation |

| N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine | 933684-70-9 | C9H20N2 | Lacks ethyl groups; different receptor affinities |

| N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine | Not specified | C11H26N2 | Variation in pharmacological profile due to structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.